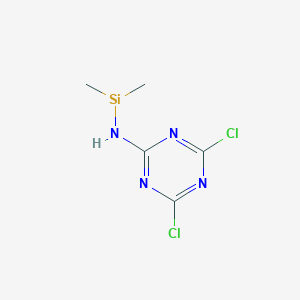

CID 78063882

Description

CID 78063882 is a unique chemical compound registered in the PubChem database. This absence limits the ability to provide a detailed introduction to the compound. For context, PubChem Compound Identifiers (CIDs) are numerical codes assigned to small molecules to facilitate database searches and cross-referencing .

Properties

Molecular Formula |

C5H7Cl2N4Si |

|---|---|

Molecular Weight |

222.12 g/mol |

InChI |

InChI=1S/C5H7Cl2N4Si/c1-12(2)11-5-9-3(6)8-4(7)10-5/h1-2H3,(H,8,9,10,11) |

InChI Key |

UZVDQYSCBSXFGL-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)NC1=NC(=NC(=N1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The preparation of CID 78063882 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to facilitate the formation of the desired compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact details of the synthetic routes and reaction conditions can vary depending on the desired application and the availability of reagents.

Chemical Reactions Analysis

CID 78063882 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may result in the formation of oxidized derivatives, while substitution reactions may lead to the formation of substituted compounds.

Scientific Research Applications

CID 78063882 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities and interactions with biological targets. In medicine, it is investigated for its potential therapeutic effects and as a lead compound for drug development. In industry, it is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of CID 78063882 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological context. Understanding the mechanism of action is crucial for elucidating the compound’s effects and for developing new applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights from analogous compounds and methodologies in the literature can guide a hypothetical framework for such comparisons. Below are general principles and examples of how similar compounds are analyzed:

Table 1: General Comparison Framework for Bioactive Compounds

Key Observations:

Structural Complexity : Compounds like oscillatoxin derivatives (e.g., CID 156582093) often exhibit complex cyclic or polyketide structures, which correlate with bioactivity .

Bioactivity vs.

Pharmacokinetic Challenges : High molecular weight or polar surface area (e.g., TPSA > 60 Ų) often limits blood-brain barrier (BBB) penetration, as seen in CID 185389 .

Research Findings and Methodological Insights

Analytical Techniques :

- LC-ESI-MS: Used to differentiate structural isomers (e.g., ginsenosides) via collision-induced dissociation (CID) patterns .

- Meta-Analyses : Probiotics (e.g., bifidobacteria) reduce chemotherapy-induced diarrhea (CID) incidence by 74% compared to controls, highlighting the importance of gut microbiota modulation .

Limitations in Existing Data :

- The absence of CID 78063882 in clinical or pharmacological studies within the provided evidence underscores the need for targeted research.

- Structural analogs (e.g., CID 156582092 and CID 185389) suggest that minor modifications (e.g., methylation) can drastically alter bioactivity and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.